(Diethylamino)acetone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61985. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

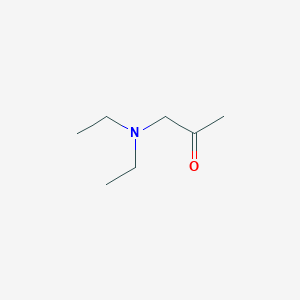

Structure

3D Structure

Properties

IUPAC Name |

1-(diethylamino)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-4-8(5-2)6-7(3)9/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXMMBDEMOUTNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167280 | |

| Record name | (Diethylamino)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620-14-0 | |

| Record name | 1-(Diethylamino)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Diethylamino)acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanone, 1-(diethylamino)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Diethylamino)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (diethylamino)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Diethylamino)acetone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7PKM8P3SE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Diethylamino)acetone chemical properties

An In-depth Technical Guide to (Diethylamino)acetone: Properties, Synthesis, and Applications

Introduction

This compound, systematically known as 1-(diethylamino)propan-2-one, is a versatile bifunctional organic compound featuring both a ketone and a tertiary amine group.[1][2] This unique structural arrangement makes it a valuable intermediate in various fields of organic synthesis, including the preparation of dyes, colorants, and fluorescent whitening agents.[1] Its utility also extends to industrial applications such as metal surface treatment in electroplating and the formulation of corrosion inhibitors.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling protocols, tailored for researchers and professionals in drug development and chemical sciences.

Chemical and Physical Properties

The physicochemical properties of this compound are fundamental to its handling, application, and reaction chemistry. It presents as a clear yellow to brown liquid with a characteristic pungent odor.[1][3] Its solubility in water and common organic solvents like alcohols and ethers enhances its utility as a reagent in a variety of reaction media.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅NO | [1][2][3][4] |

| Molecular Weight | 129.20 g/mol | [2][3] |

| Appearance | Clear yellow to brown liquid | [3] |

| Density | 0.832 g/mL at 25 °C | [1][3][4] |

| Boiling Point | 64 °C at 16 mmHg | [1][3][4] |

| Flash Point | 38 °C (100.4 °F) - closed cup | |

| Refractive Index (n²⁰/D) | 1.425 | [1][3][4] |

| pKa (Predicted) | 8.47 ± 0.25 | [1][4] |

| Storage Temperature | 2-8°C | [1][3][4] |

Structure and Identification

Correctly identifying a chemical entity is paramount for experimental reproducibility and safety. This compound is cataloged under several identifiers across chemical databases.

-

IUPAC Name : 1-(diethylamino)propan-2-one[2]

-

Synonyms : 1-(Diethylamino)-2-propanone, N,N-Diethylaminoacetone[1][3][4]

-

InChI : InChI=1S/C7H15NO/c1-4-8(5-2)6-7(3)9/h4-6H2,1-3H3[2]

-

InChIKey : GDXMMBDEMOUTNS-UHFFFAOYSA-N[2]

-

SMILES : CCN(CC)CC(C)=O

Synthesis and Reactivity

Synthesis

This compound is typically prepared via a condensation reaction. One common method involves the reaction of diethylamine with chloroacetone. Another approach, analogous to the Mannich reaction, involves the condensation of diethylamine, formaldehyde (or paraformaldehyde), and acetone.[1][5] The Mannich reaction is a cornerstone of organic synthesis for producing β-amino carbonyl compounds. The causality behind this reaction lies in the formation of an electrophilic Eschenmoser's salt-like intermediate from the amine and formaldehyde, which then undergoes electrophilic addition to the enol or enolate form of the ketone (acetone).

Illustrative Synthesis Workflow: Mannich-Type Reaction

The following diagram illustrates the general workflow for synthesizing a β-amino ketone, which is the structural class to which this compound belongs.

Reactivity

The reactivity of this compound is dictated by its two functional groups:

-

Ketone Carbonyl Group : The carbonyl group is susceptible to nucleophilic attack and can participate in condensation reactions. For example, under alkaline conditions, it can react with carboxylic acids or their derivatives.[1] It can also be reduced to the corresponding secondary alcohol, 1-(diethylamino)propan-2-ol.[4]

-

Tertiary Amine : The nitrogen atom possesses a lone pair of electrons, rendering it basic (pKa ≈ 8.47) and nucleophilic.[1][4] It can be protonated by acids to form ammonium salts or quaternized with alkyl halides. This basicity is crucial for its catalytic activity in certain applications.[1]

Spectroscopic Profile

Spectroscopic analysis is essential for structure elucidation and purity assessment. While specific spectra are not provided in the search results, the expected data can be expertly inferred from the molecule's structure.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands. A strong, sharp peak around 1715 cm⁻¹ would confirm the presence of the C=O (ketone) stretch.[6] Bands in the 2800-3000 cm⁻¹ region would correspond to C-H stretching of the alkyl groups. A C-N stretching vibration would likely appear in the 1000-1250 cm⁻¹ range.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR would be complex but predictable. A triplet-quartet system would be expected for the two ethyl groups (a triplet around 1.0 ppm for the -CH₃ and a quartet around 2.5 ppm for the -NCH₂-). A singlet for the methyl group adjacent to the carbonyl would appear downfield, likely around 2.1 ppm. The methylene group between the nitrogen and the carbonyl (-NCH₂CO-) would appear as a singlet further downfield, perhaps around 3.2 ppm, due to the influence of both electronegative atoms.

-

¹³C NMR : The carbon spectrum would show distinct signals for each carbon environment. The carbonyl carbon would be the most deshielded, appearing far downfield (δ > 200 ppm).[8] The carbons attached to the nitrogen would be in the 40-60 ppm range, while the methyl carbons would be the most upfield.

-

-

Mass Spectrometry (MS) : In an Electron Impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 129.[2] A prominent fragmentation pattern would be the alpha-cleavage adjacent to the nitrogen atom, leading to a stable iminium ion fragment at m/z = 86 ([M - CH₃CO]⁺). Another likely fragmentation is the McLafferty rearrangement if sterically feasible, or cleavage next to the carbonyl group.

Safety and Handling

This compound is a flammable liquid and poses several health hazards, necessitating strict safety protocols in a laboratory or industrial setting.[2]

GHS Hazard Classification

| Hazard Class | Code | Description | Source(s) |

| Flammable Liquids | H226 | Flammable liquid and vapor | [2] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [2] |

Handling and Storage Protocol

-

Ventilation : Always handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1]

-

Personal Protective Equipment (PPE) : Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.[1] A respirator with an appropriate filter may be necessary for high-concentration exposures.

-

Ignition Sources : Keep away from heat, sparks, open flames, and other sources of ignition.[1] Use non-sparking tools and take precautionary measures against static discharge.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, typically between 2-8°C.[1][3][4] Keep away from oxidizing agents.[1]

-

First Aid :

-

Eyes : In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[1]

-

Skin : Wash off with soap and plenty of water. Remove contaminated clothing.

-

Inhalation : Move the person into fresh air. If breathing is difficult, give oxygen.

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

References

- Diethylaminoacetone - ChemBK. (2024).

- This compound | C7H15NO | CID 74176 - PubChem. (n.d.). Retrieved from National Institutes of Health, PubChem website. [Link]

- 1-diethylamino-3-butanone - Organic Syntheses Procedure. (n.d.).

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).

- Spec Ir NMR Spectra Tables PDF. (n.d.).

- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.).

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | C7H15NO | CID 74176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DIETHYLAMINOACETONE CAS#: 1620-14-0 [amp.chemicalbook.com]

- 4. DIETHYLAMINOACETONE | 1620-14-0 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. scribd.com [scribd.com]

- 8. lehigh.edu [lehigh.edu]

1-(diethylamino)propan-2-one CAS number 1620-14-0

An In-Depth Technical Guide to 1-(diethylamino)propan-2-one (CAS 1620-14-0)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(diethylamino)propan-2-one, also known as diethylaminoacetone. Intended for an audience of researchers, chemists, and drug development professionals, this document synthesizes critical data regarding its chemical properties, synthesis, analytical characterization, and safe handling. The structure is designed to logically progress from foundational knowledge to practical application, emphasizing the rationale behind procedural steps to ensure scientific integrity and reproducibility.

Compound Identity and Physicochemical Properties

1-(diethylamino)propan-2-one is a functionalized aminoketone. The presence of both a tertiary amine and a ketone moiety within a short alkyl chain makes it a versatile building block in organic synthesis. Its identity is unequivocally established by its CAS (Chemical Abstracts Service) Registry Number: 1620-14-0.[1][2]

Chemical Structure and Nomenclature

The structure consists of a propane backbone with a ketone at the 2-position and a diethylamino group at the 1-position.

Caption: Chemical structure of 1-(diethylamino)propan-2-one.

-

Systematic Name: 1-(diethylamino)propan-2-one

-

Common Synonyms: (Diethylamino)acetone, N,N-Diethylaminoacetone[1][3]

-

Molecular Formula: C₇H₁₅NO[1]

Physicochemical Data

The physical properties of this compound are essential for its handling, purification, and use in reactions. It exists as a liquid at room temperature.[1]

| Property | Value | Source(s) |

| Physical Form | Liquid | [1] |

| Boiling Point | 64 °C at 16 mmHg | [2][3] |

| Density | 0.832 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.425 | [2][3] |

| Flash Point | 38 °C (100.4 °F) - closed cup | |

| InChI Key | GDXMMBDEMOUTNS-UHFFFAOYSA-N | [1] |

| SMILES | CCN(CC)CC(C)=O |

Synthesis and Purification

The synthesis of α-aminoketones like 1-(diethylamino)propan-2-one can be approached through several established organic chemistry pathways. The choice of method often depends on the scale, available starting materials, and desired purity. A common and effective approach is the nucleophilic substitution of an α-haloketone.

Synthetic Workflow: Nucleophilic Substitution

This method involves the reaction of an α-haloketone, such as 1-chloro-2-propanone or 1-bromo-2-propanone, with diethylamine. The diethylamine acts as a nucleophile, displacing the halide to form the desired product. An excess of diethylamine or the addition of a non-nucleophilic base is crucial to neutralize the hydrohalic acid byproduct, which would otherwise protonate the amine, rendering it non-nucleophilic.

Caption: General workflow for the synthesis and purification of 1-(diethylamino)propan-2-one.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard organic synthesis techniques for similar compounds.[4]

Reagents & Equipment:

-

1-Chloro-2-propanone

-

Diethylamine (≥2.2 equivalents)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether as solvent

-

Sodium sulfate (anhydrous) for drying

-

Round-bottom flask with magnetic stirrer

-

Addition funnel

-

Ice bath

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve diethylamine (2.2 eq.) in 200 mL of anhydrous THF. Cool the flask in an ice bath to 0 °C.

-

Substrate Addition: Dissolve 1-chloro-2-propanone (1.0 eq.) in 50 mL of anhydrous THF and add it to the addition funnel. Add the chloroacetone solution dropwise to the stirred diethylamine solution over 60 minutes, maintaining the internal temperature below 10 °C. The causality for slow, cold addition is to control the exothermicity of the reaction and prevent side product formation.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours to ensure the reaction goes to completion. A precipitate of diethylamine hydrochloride will form.

-

Workup and Extraction: Filter the reaction mixture to remove the hydrochloride salt. Concentrate the filtrate using a rotary evaporator. Resuspend the resulting oil in 150 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of saturated brine. This removes any remaining acidic byproducts and salts.

-

Drying and Concentration: Dry the ethereal layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by vacuum distillation. The fraction boiling at approximately 64 °C/16 mmHg corresponds to the pure 1-(diethylamino)propan-2-one.[2] The use of vacuum distillation is necessary to prevent thermal decomposition at its higher atmospheric boiling point.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is typically employed.

Spectroscopic Data

While a comprehensive public dataset for this specific molecule is sparse, characteristic spectral features can be predicted based on its structure and data from analogous compounds.[5]

| Technique | Expected Observations |

| ¹H NMR | - Quartet and triplet signals for the ethyl groups (-N-CH₂-CH₃). - A singlet for the methylene protons adjacent to the ketone (-CH₂-C=O). - A singlet for the methyl protons of the acetyl group (-C(=O)-CH₃). |

| ¹³C NMR | - A signal for the carbonyl carbon (C=O) typically in the range of 200-210 ppm. - Signals for the methylene and methyl carbons of the diethylamino group. - A signal for the methylene carbon adjacent to the carbonyl. - A signal for the terminal methyl carbon. |

| Infrared (IR) | - A strong, sharp absorption band around 1715-1725 cm⁻¹ corresponding to the C=O (ketone) stretch. - C-H stretching bands just below 3000 cm⁻¹. - C-N stretching absorptions in the fingerprint region. |

| Mass Spec. (MS) | - A molecular ion peak (M⁺) at m/z = 129. - A prominent fragment from alpha-cleavage adjacent to the nitrogen atom at m/z = 86, corresponding to [CH₂=N(CH₂CH₃)₂]⁺. |

Analytical Workflow

Caption: Standard analytical workflow for structural confirmation and purity assessment.

Applications in Research and Development

Aminoketones are valuable intermediates in pharmaceutical and chemical synthesis. While specific, large-scale applications for 1-(diethylamino)propan-2-one are not widely documented in public literature, its structure suggests several potential uses.

-

Pharmaceutical Scaffolding: It can serve as a precursor for the synthesis of more complex molecules, including potential drug candidates. The ketone can be reduced to a secondary alcohol, creating a chiral center and forming a 1,2-aminoalcohol, a common motif in bioactive compounds.[6] For instance, the related compound 1-dimethylamino-2-propanol is a component of Inosine pranobex and is used in various syntheses.[7]

-

Mannich Reaction Precursor: As a product of a Mannich-type reaction, it can also be used in retro-Mannich or other transformations.

-

Ligand Synthesis: The tertiary amine functionality allows it to act as a ligand for metal catalysts, potentially finding use in catalysis research.

Safety, Handling, and Toxicology

Proper handling of 1-(diethylamino)propan-2-one is critical due to its hazardous properties. The information is primarily derived from supplier safety data sheets (SDS) for the compound and its close structural analogs.

Hazard Classification

-

Flammability: Flammable liquid and vapor (Hazard Class 3). It has a flash point of 38 °C. Keep away from heat, sparks, and open flames.[8]

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

The GHS hazard statements for this compound are H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Recommended Handling and PPE

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne levels low.[8] Facilities should be equipped with an eyewash station and a safety shower.[8]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[8]

-

Respiratory Protection: If ventilation is inadequate, use a respirator with an appropriate filter (e.g., type ABEK EN14387).

-

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area designated for flammable liquids.[8] Recommended storage temperature is 2-8°C.

First Aid Measures

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Conclusion

1-(diethylamino)propan-2-one (CAS 1620-14-0) is a reactive, bifunctional molecule with significant potential as an intermediate in organic synthesis. Its preparation via nucleophilic substitution is straightforward, and its identity can be confirmed using standard analytical techniques. While its direct applications are still emerging, its utility as a building block for creating more complex pharmaceutical and chemical entities is clear. Strict adherence to safety protocols is mandatory when handling this flammable and irritant compound. This guide provides the foundational knowledge required for its safe and effective use in a research and development setting.

References

- U.S. Department of Energy. (2013). Physical Properties of Chemicals in PAC Revision 27 Listing.

- CymitQuimica. 2-Propanone, 1-(diethylamino)-.

- Chemsrc. 1-(Diethylamino)-2-propanol | CAS#:4402-32-8.

- Sigma-Aldrich. This compound 96 | 1620-14-0.

- TSS. This compound.

- PubChem. 2-Propanol, 1-(diethylamino)- | C7H17NO | CID 95387.

- Smolecule. Buy (S)-(+)-1-Dimethylamino-2-propanol | 53636-17-2.

- Cheméo. Chemical Properties of Diethylaminoacetone (CAS 1620-14-0).

- Mallak Specialties Pvt Ltd. 1-Dimethylamino-2-propanol.

- ChemicalBook. DIETHYLAMINOACETONE | 1620-14-0.

- ECHEMI. 4402-32-8, 1-(Diethylamino)-2-propanol Formula.

- PubChem. (S)-(+)-1-Dimethylamino-2-propanol.

- Sigma-Aldrich. 1-Dimethylamino-2-propanol | 108-16-7.

- Sigma-Aldrich. 1-Dimethylamino-2-propanol | 108-16-7.

- Guidechem.

- Benchchem. 1-Diethylamino-2-propanol | 4402-32-8.

- The Royal Society of Chemistry.

- Wilds, A. L., Nowak, R. M., & McCaleb, K. E. 1-diethylamino-3-butanone. Organic Syntheses Procedure.

- University of Calgary. Sample IR spectra.

Sources

- 1. 2-Propanone, 1-(diethylamino)- | CymitQuimica [cymitquimica.com]

- 2. TSS [techservesolutions.in]

- 3. DIETHYLAMINOACETONE | 1620-14-0 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. 1 Dimethylamino 2 Propanol, C5H13NO, 108-16-7, N N Dimethyl 2 Hydroxypropylamine [mallakchemicals.com]

- 8. 1-(Diethylamino)-2-propanol | CAS#:4402-32-8 | Chemsrc [chemsrc.com]

A Technical Guide to (Diethylamino)acetone: Structure, Properties, and Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(Diethylamino)acetone, a versatile organic compound, serves as a key intermediate in various synthetic pathways. This technical guide provides a comprehensive overview of its fundamental molecular characteristics, physicochemical properties, and established synthetic routes. By consolidating structural data, spectroscopic insights, and procedural knowledge, this document aims to equip researchers and drug development professionals with the foundational information required for its effective application in experimental design and chemical manufacturing.

Chemical Identity and Molecular Structure

This compound, systematically named 1-(diethylamino)propan-2-one according to IUPAC nomenclature, is a functionalized ketone.[1][2] Its core structure consists of a propane backbone, substituted with a ketone group at the second carbon and a diethylamino group at the first carbon.

The molecular formula for this compound is C₇H₁₅NO.[3][4] This composition corresponds to a molecular weight of approximately 129.20 g/mol .[2][4][5] The presence of both a tertiary amine and a ketone functional group within the same molecule imparts a unique reactivity profile, making it a valuable building block in organic synthesis.

Several synonyms are used in literature and commercial listings, including:

-

N,N-Diethylaminoacetone[6]

The compound is uniquely identified by its CAS Number: 1620-14-0.[1][2][4]

Structural Visualization

The two-dimensional structure of this compound highlights the spatial relationship between the diethylamino moiety and the acetyl group. The nitrogen atom is bonded to two ethyl groups and a methylene bridge, which in turn is connected to the carbonyl carbon of the acetone unit.

Caption: Conceptual workflow of the Mannich Reaction for synthesis.

Exemplar Protocol (Based on Mannich Reaction Principles)

While a specific protocol for this compound is proprietary to manufacturers, a representative procedure based on the synthesis of analogous Mannich bases, such as 1-diethylamino-3-butanone, provides a validated framework. [7] Objective: To synthesize a Mannich base via the condensation of an amine, formaldehyde, and a ketone.

Materials:

-

Diethylamine hydrochloride

-

Paraformaldehyde (as a source of formaldehyde)

-

Acetone (serves as both reactant and solvent)

-

Methanol (co-solvent)

-

Concentrated Hydrochloric Acid (catalyst)

-

Sodium Hydroxide (for neutralization)

-

Ether (for extraction)

-

Saturated Sodium Chloride Solution (for washing)

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine diethylamine hydrochloride, paraformaldehyde, acetone, methanol, and a catalytic amount of concentrated hydrochloric acid. [7]2. Reflux: Heat the mixture to a moderate reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). A typical reaction time might be several hours (e.g., 12 hours as in a related synthesis). [7]3. Workup - Neutralization: After cooling the reaction mixture, neutralize the acidic catalyst by adding a cold solution of sodium hydroxide. This step deprotonates the amine, rendering the product soluble in organic solvents.

-

Extraction: Extract the aqueous mixture with several portions of ether to transfer the organic product into the ether layer. [7]5. Washing: Combine the organic extracts and wash them with a saturated sodium chloride solution to remove water and water-soluble impurities. [7]6. Drying and Concentration: Dry the ether layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation to yield the final, pure this compound. [7] This self-validating protocol includes extraction and purification steps that ensure the isolation of the target compound, which can be confirmed through standard analytical techniques like NMR, IR, and mass spectrometry.

Applications in Research and Development

As a functionalized intermediate, this compound is a precursor in the synthesis of more complex molecules. Its tertiary amine can act as a base or nucleophile, while the ketone moiety can undergo a wide range of carbonyl chemistry, including reductions, reductive aminations, and aldol-type reactions. These dual functionalities make it a valuable component in the synthesis of:

-

Pharmaceutical active ingredients (APIs)

-

Dyes and colorants [3]* Corrosion inhibitors and antibacterial agents [3]* Catalysts for metal coating processes [3]

References

- P&S Chemicals.

- ChemBK. Diethylaminoacetone. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 74176, this compound. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 84883, (Dimethylamino)acetone. [Link]

- Organic Syntheses. 1-diethylamino-3-butanone. [Link]

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. This compound | C7H15NO | CID 74176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. scbt.com [scbt.com]

- 5. This compound 96 1620-14-0 [sigmaaldrich.com]

- 6. DIETHYLAMINOACETONE | 1620-14-0 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Physicochemical properties of (Diethylamino)acetone

An In-Depth Technical Guide to the Physicochemical Properties of (Diethylamino)acetone

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling this compound

This compound, also known by its IUPAC name 1-(diethylamino)propan-2-one, is a functionalized aminoketone that serves as a valuable building block in organic synthesis. Its unique structure, combining a reactive ketone carbonyl group with a basic tertiary amine, makes it a versatile intermediate for the construction of more complex molecular architectures, including heterocyclic systems and pharmaceutical precursors. Understanding its fundamental physicochemical properties is paramount for its effective handling, characterization, and application in research and development settings. This guide provides a comprehensive technical overview of these properties, grounded in established analytical protocols and authoritative data.

Section 1: Core Chemical and Physical Properties

A compound's identity and physical constants are the foundation of its scientific profile. These properties dictate the conditions required for storage, handling, and reaction setups. The essential data for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 1-(diethylamino)propan-2-one | [1] |

| CAS Number | 1620-14-0 | [1][2] |

| Molecular Formula | C₇H₁₅NO | [1][2] |

| Molecular Weight | 129.20 g/mol | [1][2] |

| Appearance | Liquid | [2] |

| Boiling Point | 64 °C @ 16 mmHg | [2] |

| Density | 0.832 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.425 | [2] |

| Predicted pKa | 8.47 ± 0.25 | [2] |

| Flash Point | 101 °F (38.3 °C) | [2] |

Section 2: Solubility Profile and Determination

The solubility of a compound governs its utility in different reaction media and is crucial for purification processes like extraction and crystallization. As a molecule with both a polar ketone group and a basic amine, this compound exhibits solubility in a range of solvents. Its miscibility is largely dictated by the "like dissolves like" principle.[3]

Due to its tertiary amine functionality, its solubility is pH-dependent. It is expected to be soluble in acidic aqueous solutions due to the formation of the corresponding protonated ammonium salt, which is ionic and readily solvated by water.

Experimental Protocol: Solubility Classification

This protocol provides a systematic approach to determining the solubility class of an organic compound like this compound.[4][5][6]

Materials:

-

This compound (sample)

-

Small test tubes

-

Graduated pipette or dropper

-

Solvents: Deionized water, 5% HCl (aq), 5% NaOH (aq), Diethyl ether

-

Litmus paper (red and blue)

Procedure:

-

Water Solubility:

-

Add ~25 mg or 0.05 mL of the sample to a small test tube.

-

Add 0.75 mL of deionized water in portions, shaking vigorously after each addition.

-

If the compound dissolves completely, it is water-soluble. Proceed to test the pH of the solution with red and blue litmus paper. A basic compound like this compound will turn red litmus paper blue.[4]

-

-

Acid/Base Solubility (if water-insoluble):

-

If the compound is insoluble in water, prepare two new test tubes with the sample.

-

To the first tube, add 0.75 mL of 5% HCl solution in portions, shaking vigorously. Complete dissolution indicates an organic base (Class B).[5]

-

To the second tube, add 0.75 mL of 5% NaOH solution. Lack of dissolution confirms the absence of acidic functional groups.

-

-

Ether Solubility:

-

In a separate test tube, test the solubility in a non-polar organic solvent like diethyl ether following the same procedure as in Step 1.

-

Section 3: Basicity and pKa Determination

The nitrogen atom of the diethylamino group possesses a lone pair of electrons, rendering the molecule a Brønsted-Lowry base. The pKa of its conjugate acid is a quantitative measure of this basicity. The predicted pKa of approximately 8.47 indicates it is a moderately strong organic base, stronger than aniline but weaker than simple alkylamines like diethylamine itself.[2] This basicity is a key factor in its reactivity and its interaction with biological systems.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and common method for determining the pKa of amines.[7][8] The procedure involves monitoring the pH of the amine solution as a standardized acid is added.

Materials:

-

This compound

-

Standardized HCl solution (e.g., 0.100 M)

-

Calibrated pH meter with a combination pH electrode

-

Stir plate and magnetic stir bar

-

Burette (50 mL)

-

Beaker (100 mL)

Procedure:

-

Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Setup: Place the beaker on a magnetic stir plate, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with standardized HCl solution above the beaker.

-

Titration: Record the initial pH of the amine solution. Begin adding the HCl titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH to stabilize and record both the volume of titrant added and the corresponding pH.

-

Data Collection: Continue the titration well past the equivalence point (the point of rapid pH change).

-

Analysis:

-

Plot the collected data as pH versus volume of HCl added. This will generate a sigmoidal titration curve.[7]

-

Determine the equivalence point (V_eq), which is the inflection point of the curve.

-

The half-equivalence point occurs at V_eq / 2.

-

According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa. Locate the pH on the titration curve that corresponds to the volume at the half-equivalence point to determine the experimental pKa.

-

Section 4: Spectroscopic and Analytical Characterization

Spectroscopic methods are indispensable for confirming the structure and assessing the purity of chemical compounds.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong, sharp peak around 1715 cm⁻¹ is indicative of the C=O (ketone) stretching vibration. C-H stretching vibrations for the alkyl groups will appear just below 3000 cm⁻¹, and C-N stretching vibrations can be observed in the 1250-1020 cm⁻¹ region. IR spectra are available for reference in the SpectraBase database.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides detailed structural information. One would expect to see a singlet for the methyl protons adjacent to the carbonyl group (CH₃-C=O), a singlet for the methylene protons between the nitrogen and the carbonyl (N-CH₂-C=O), a quartet for the methylene protons of the ethyl groups (-CH₂-CH₃), and a triplet for the methyl protons of the ethyl groups (-CH₂-CH₃).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. A signal in the 200-210 ppm range is characteristic of a ketone carbonyl carbon. Other signals will be present in the aliphatic region (10-70 ppm) corresponding to the various methyl and methylene carbons.[9]

-

Experimental Protocol: Purity and Identity Confirmation by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for separating and identifying volatile organic compounds like this compound.[10] It is the gold standard for confirming identity and assessing purity in many forensic and chemical applications.[10]

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) detector.

-

Capillary Column: A mid-polarity column, such as a DB-624 or equivalent, is suitable for analyzing ketones.[11]

-

Carrier Gas: Helium (He)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane or acetone).

-

GC Method Setup:

-

MS Method Setup:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Interface Temperature: 250 °C

-

-

Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet. The compound will be vaporized, separated from any impurities on the column based on its boiling point and polarity, and then enter the mass spectrometer.

-

Data Interpretation:

-

The GC chromatogram will show a peak at a specific retention time for this compound. The area of this peak relative to others indicates its purity.

-

The mass spectrum corresponding to this peak will show the molecular ion (M⁺) peak and a characteristic fragmentation pattern that serves as a chemical fingerprint, allowing for unambiguous identification by comparison to a reference library (e.g., NIST).

-

Section 5: Synthesis, Stability, and Safety

-

Synthesis: Aminoketones such as this are commonly prepared via the Mannich reaction, which involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. For this compound, a plausible synthesis involves the reaction of acetone, formaldehyde, and diethylamine hydrochloride.[12]

-

Stability and Reactivity: this compound is a flammable liquid and should be kept away from heat, sparks, and open flames.[1][13] It is generally stable under normal conditions but may be incompatible with strong oxidizing agents, strong reducing agents, and strong bases.[14][15]

-

Safety and Handling:

-

GHS Hazards: The compound is classified as a flammable liquid (Category 3), causes skin irritation (Category 2), causes serious eye irritation (Category 2), and may cause respiratory irritation.[1][2]

-

Handling: Work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14][16] Avoid breathing vapors.[13]

-

Storage: Store in a cool, tightly sealed container in a well-ventilated area, typically between 2-8°C.[2]

-

References

- Determination of ketone bodies in blood by headspace gas chrom

- Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

- Determination of Ketone Bodies in Blood by Headspace Gas Chromatography–Mass Spectrometry. Clinical Chemistry. [Link]

- Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]

- Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. PubMed. [Link]

- How to determine the solubility of a substance in an organic solvent ?.

- Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

- This compound.

- How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

- pubdoc_11_21927_904.docx. Course Hero. [Link]

- Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). University of Regina. [Link]

- Development of Methods for the Determination of pKa Values.

- Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K.

- SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES.

- Supporting information - General: All chemicals and solvents were purchased from common commercial sources... The Royal Society of Chemistry. [Link]

- 1-diethylamino-3-butanone. Organic Syntheses. [Link]

- Gas chromatography–mass spectrometry. Wikipedia. [Link]

- Supplementary Information - Spectroscopic Data for Synthetic Products. The Royal Society of Chemistry. [Link]

- Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only).

- Dialkyl Acetone-1,3-dicarboxylates and Their Mono- and Bis(dimethylamino)methylidene Derivatives in the Synthesis of Heterocyclic Systems.

- Synthesis of 1,3-bis(4'-diethylaminobenzal)acetone. PrepChem.com. [Link]

- Scheme 2. Synthesis of compound 7–12. (a) K2CO3, KI, acetone, 60°C, 48...

- Regular Article - Physical Chemistry Research. Physical Chemistry Research. [Link]

- Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)

- Acetone - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

- Vapor–Liquid Equilibrium and Physicochemical Properties of Novel Aqueous Blends of (2-Diethylaminoethanol + Piperazine) for CO2 Appropriation.

- Acetylene in Organic Synthesis: Recent Progress and New Uses.

- Hydrogen bonding effects on the fluorescence properties of 4'-diethylamino-3-hydroxyflavone in water and w

- Acetone. NIST WebBook, National Institute of Standards and Technology. [Link]

- Hydrogen bonding effects on the fluorescence properties of 4'-diethylamino-3-hydroxyflavone in water and water-acetone mixtures. Semantic Scholar. [Link]

Sources

- 1. This compound | C7H15NO | CID 74176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DIETHYLAMINOACETONE | 1620-14-0 [chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. scribd.com [scribd.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. N,N-DIETHYLMETHYLAMINE(616-39-7) 13C NMR [m.chemicalbook.com]

- 10. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. fishersci.com [fishersci.com]

- 15. nj.gov [nj.gov]

- 16. actylislab.com [actylislab.com]

Navigating the Safety Profile of (Diethylamino)acetone: A Technical Guide for Researchers

(Diethylamino)acetone (CAS No. 1620-14-0) , a ketone and tertiary amine, serves as a versatile reagent in various synthetic pathways within pharmaceutical and chemical research. Its unique structure makes it a valuable building block, but also necessitates a thorough understanding of its safety profile to ensure its responsible and safe handling in a laboratory setting. This guide provides an in-depth analysis of the available safety data for this compound, offering practical insights and protocols for researchers, scientists, and drug development professionals.

Core Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. A comprehensive understanding of its classification is the first step in performing a robust risk assessment for any experimental work.

GHS Classification

The compound is designated with the signal word "Warning" and is associated with the following hazard statements:

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

This classification places it in Hazard Class 3 for flammable liquids and identifies it as an irritant for skin, eyes, and the respiratory system. The target organ for its single-exposure toxicity is the respiratory system.

Physicochemical Properties and Their Safety Implications

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is critical for designing safe experimental setups and storage solutions.

| Property | Value | Safety Implication |

| CAS Number | 1620-14-0 | Unique identifier for accurate substance tracking. |

| Molecular Formula | C₇H₁₅NO | - |

| Molecular Weight | 129.20 g/mol | - |

| Appearance | Liquid | Potential for splashes and vapor generation.[1] |

| Boiling Point | 64 °C @ 16 mmHg | Relatively volatile; increased vapor concentration at ambient temperatures. |

| Density | 0.832 g/mL at 25 °C | - |

| Flash Point | 38 °C (100.4 °F) - closed cup | Flammable. Vapors can form ignitable mixtures with air at or above this temperature. |

| Refractive Index | n20/D 1.425 | - |

Exposure Control and Personal Protective Equipment (PPE)

Given the irritant nature and flammability of this compound, stringent exposure controls are mandatory. This involves a combination of engineering controls and appropriate PPE.

Engineering Controls

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2] Electrical equipment, including stirring plates, heating mantles, and vacuum pumps, must be explosion-proof.[2] All containers and transfer lines must be properly grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source.[2] An eyewash station and a safety shower must be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE) Protocol

A risk assessment should guide the final selection of PPE. However, based on the known hazards, the following protocol is recommended as a minimum standard.

-

Eye and Face Protection : Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles whenever there is a significant risk of splashing.

-

Skin and Body Protection : A flame-retardant laboratory coat is required. For tasks involving larger quantities or a high risk of splashing, a chemical-resistant apron and boots should be worn.[2]

-

Hand Protection : Wear chemical-resistant gloves. Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's specific chemical resistance data for breakthrough time and permeation rate.[2]

-

Respiratory Protection : Standard handling within a fume hood should provide adequate respiratory protection. In the event of a spill or ventilation failure, a NIOSH-approved air-purifying respirator equipped with an organic vapor cartridge (Type ABEK filter) is necessary.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or release. All personnel handling the substance must be familiar with these emergency protocols.

First-Aid Measures

-

Inhalation : Immediately move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek prompt medical attention.[2]

-

Skin Contact : Immediately flush the affected area with copious amounts of water and non-abrasive soap. Remove any contaminated clothing, ensuring it is washed before reuse. If irritation develops or persists, seek medical attention.[2]

-

Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2]

-

Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Fire-Fighting Protocol

In the event of a fire, the primary goal is to extinguish the blaze without causing it to spread.

-

Suitable Extinguishing Media : For small fires, use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. For larger fires, alcohol-resistant foam or a water spray/fog is recommended.[3]

-

Unsuitable Extinguishing Media : Do not use a direct stream of water, as it may spread the flammable liquid.[3]

-

Specific Hazards : this compound is a flammable liquid. Its vapors are heavier than air and can travel a considerable distance to an ignition source and flash back.[3] Containers may explode when heated.[3] Hazardous decomposition products, including toxic fumes, may be emitted under fire conditions.[2]

-

Fire-Fighter Protection : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand mode.[3]

Accidental Release Measures

A clear, rehearsed plan for spill response is essential.

Step-by-Step Spill Cleanup Protocol:

-

Evacuate & Isolate: Immediately evacuate all non-essential personnel from the spill area. Isolate the hazard area and restrict access.

-

Eliminate Ignition Sources: Extinguish all nearby open flames, turn off hot plates, and disable any spark-producing equipment.

-

Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.

-

Don PPE: Before approaching the spill, don the appropriate PPE as outlined in Section 2.2, including respiratory protection.[2]

-

Contain & Absorb: For small spills, cover with a non-combustible absorbent material such as vermiculite, sand, or earth. Use spark-proof tools to scoop the absorbed material.[2]

-

Collect Waste: Place the absorbed material and any contaminated items into a suitable, labeled container for hazardous waste disposal.[2]

-

Decontaminate: Clean the spill area thoroughly with soap and water.

-

Dispose: Dispose of the hazardous waste in accordance with all federal, state, and local regulations.[2]

Handling, Storage, and Toxicological Profile

Safe Handling and Storage

-

Handling : Avoid breathing vapors and prevent contact with skin and eyes. Use only in a chemical fume hood. When transferring, containers should be grounded and bonded. Use only non-sparking tools.[2]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[2] The recommended storage temperature is 2-8°C. Keep away from heat, sparks, open flames, and other sources of ignition.[2]

Toxicological Information

A critical aspect of the safety profile for this compound is the limited availability of comprehensive toxicological data. One supplier explicitly states that "the toxicological properties of this product have not been fully investigated or determined."[2]

-

Chronic Toxicity : There is no available data on the long-term effects of exposure, including carcinogenicity, mutagenicity, or reproductive toxicity.[3]

Given these data gaps, a precautionary approach is warranted. All exposures should be minimized, and the compound should be treated as potentially harmful with unknown long-term effects. Researchers have a responsibility to handle this chemical with the utmost care, adhering strictly to the safety protocols outlined in this guide.

References

- Chemsrc. (2025). 1-(Diethylamino)-2-propanol | CAS#:4402-32-8. Chemsrc.

- Cole-Parmer. (2016). Safety Data Sheet: 2-AMINO-2-METHYL-1-PROPANOL, BUFFER CONCENTRATE.

- ConRo. (n.d.). Safety Data Sheet: 2-(Diethylamino)ethanol.

- European Chemicals Agency (ECHA). (n.d.). Registration Dossier - Acute Toxicity: oral.

- LookChem. (n.d.). Cas 4402-32-8, 1-DIETHYLAMINO-2-PROPANOL.

- PubChem. (n.d.). 2-Propanol, 1-(diethylamino)-.

- Chem Service. (n.d.). Table of Contents.

- CHEMM. (n.d.). Personal Protective Equipment (PPE).

- Flinn Scientific Canada. (n.d.). PPE Lab Safety.

- National Institute of Standards and Technology. (n.d.). Demonstration Of Biodegradable, Environmentally Safe, Non-Toxic Fire Suppression Liquids.

- US EPA. (n.d.). 1,2-Propanediol, 3-(diethylamino)- - Substance Details.

Sources

A Comprehensive Guide to the Nomenclature and Application of (Diethylamino)acetone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Identity of a Versatile Building Block

(Diethylamino)acetone, a seemingly straightforward molecule, is a cornerstone reagent in synthetic organic chemistry. Its significance lies in its dual functionality: a nucleophilic secondary amine and a ketone with enolizable alpha-hydrogens. This structure makes it a classic example of a Mannich base , a class of β-amino-carbonyl compounds pivotal for constructing more complex molecular architectures.[1][2][3] The introduction of the diethylaminomethyl group can be a critical step in the synthesis of pharmacologically active molecules, often enhancing properties like solubility and receptor binding affinity.[4] Understanding its nomenclature is the first step to effectively utilizing this compound in research and development.

Decoding the Nomenclature: A Guide to Synonyms

In chemical literature and databases, this compound is referenced by a variety of names. This multiplicity can be a source of confusion, making a clear understanding of its synonyms essential for comprehensive literature searches and accurate material sourcing.

The most systematic and unambiguous name, according to the International Union of Pure and Applied Chemistry (IUPAC), is 1-(diethylamino)propan-2-one .[5] This name precisely describes the molecular structure: a propane backbone with a ketone (oxo group) at the second carbon and a diethylamino group attached to the first carbon.

Other commonly encountered synonyms include:

These names are frequently used in supplier catalogs and older publications. It is crucial for researchers to recognize these variations to ensure they are referencing the same molecule. The Chemical Abstracts Service (CAS) has assigned the number 1620-14-0 to this compound, which serves as a unique and definitive identifier across different naming conventions.[5]

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in experimental work. The data below has been consolidated from reliable chemical data sources.

| Property | Value | Source |

| CAS Number | 1620-14-0 | [5] |

| Molecular Formula | C₇H₁₅NO | [5] |

| Molecular Weight | 129.20 g/mol | [5] |

| Appearance | Liquid | |

| Density | 0.832 g/mL at 25 °C | |

| Boiling Point | 64 °C at 16 mmHg | |

| Refractive Index | n20/D 1.425 | |

| Flash Point | 38 °C (100.4 °F) - closed cup | |

| SMILES String | CCN(CC)CC(C)=O | |

| InChI Key | GDXMMBDEMOUTNS-UHFFFAOYSA-N | [5] |

Synthesis and Reactivity: The Mannich Reaction

This compound is classically synthesized via the Mannich reaction . This powerful three-component organic reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound.[2] In this specific case, the reactants are diethylamine, formaldehyde, and acetone.[1][4]

The reaction proceeds through two primary stages:

-

Formation of the Iminium Ion: Diethylamine (a secondary amine) reacts with formaldehyde to form a hemiaminal, which then readily dehydrates to form the electrophilic N,N-diethyliminium ion (an analogue of Eschenmoser's salt).[2][4]

-

Nucleophilic Attack: The acetone, under the reaction conditions, tautomerizes to its enol form. This enol then acts as a nucleophile, attacking the electrophilic iminium ion to form the final β-aminocarbonyl product, 1-(diethylamino)propan-2-one.[1][2]

Caption: Synthesis of this compound via the Mannich Reaction.

Experimental Protocol: Synthesis via Mannich Reaction

This protocol is a generalized representation adapted from standard procedures for Mannich reactions and should be performed with appropriate safety precautions by trained personnel.[4][6]

-

Reagent Preparation: In a reaction vessel equipped with a stirrer and cooled in an ice bath, combine diethylamine and an equimolar amount of aqueous formaldehyde.

-

Iminium Ion Formation: Stir the mixture to facilitate the formation of the N,N-diethyliminium ion. The reaction is typically exothermic.

-

Addition of Ketone: Slowly add a molar excess of acetone to the cooled mixture while stirring continuously.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion. Reaction progress can be monitored using Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.

Applications in Drug Development and Organic Synthesis

The true value of this compound is realized in its role as a synthetic intermediate. Mannich bases are crucial building blocks for a wide array of pharmaceuticals and complex organic molecules.[3]

-

Pharmaceutical Precursors: The diethylamino functional group can be a key pharmacophore or can be used to modify the solubility and bioavailability of a drug candidate. Compounds with similar structural motifs are investigated for various therapeutic applications, including as local anesthetics and histamine H3 receptor antagonists.[7]

-

Synthesis of α,β-Unsaturated Ketones: Mannich bases can undergo Hofmann elimination. This involves quaternization of the amine with an alkyl halide followed by elimination with a base to yield valuable α,β-unsaturated carbonyl compounds, which are key Michael acceptors in conjugate addition reactions.[1][3]

-

Heterocyclic Chemistry: The reactivity of Mannich bases makes them useful starting materials in the synthesis of various heterocyclic compounds, which form the core of many drug molecules.[3]

The versatility of this compound ensures its continued relevance in both academic research and industrial-scale pharmaceutical manufacturing.

Conclusion

This compound, identified by its IUPAC name 1-(diethylamino)propan-2-one and CAS number 1620-14-0, is more than a simple ketone. It is a synthetically valuable Mannich base whose utility is rooted in its straightforward synthesis and versatile reactivity. For professionals in drug discovery and chemical synthesis, a comprehensive understanding of its nomenclature, properties, and reaction pathways is essential for leveraging its full potential as a molecular building block.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74176, this compound.

- Organic Syntheses Procedure, 3-Pentanone, 1-(dimethylamino)-4-methyl.

- AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 95387, 2-Propanol, 1-(diethylamino)-.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6950248, (S)-(+)-1-Dimethylamino-2-propanol.

- Wikipedia. Mannich reaction.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 84883, (Dimethylamino)acetone.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-(Diethylamino)-2,2-dimethylpropan-1-ol in Pharmaceutical Development.

Sources

- 1. adichemistry.com [adichemistry.com]

- 2. Mannich reaction - Wikipedia [en.wikipedia.org]

- 3. Chemicals [chemicals.thermofisher.cn]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | C7H15NO | CID 74176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. nbinno.com [nbinno.com]

Reactivity of the keto group in 1-(diethylamino)propan-2-one

An In-Depth Technical Guide to the Reactivity of the Keto Group in 1-(diethylamino)propan-2-one

Abstract

1-(diethylamino)propan-2-one is a versatile bifunctional molecule classified as an α-amino ketone.[1] The presence of a tertiary amino group adjacent to a carbonyl function imparts a unique and nuanced reactivity profile to the keto group, distinguishing it from simple aliphatic ketones. This guide provides a comprehensive technical overview of the principal reactions involving the keto group of 1-(diethylamino)propan-2-one, intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will explore the electronic and steric influences of the α-amino moiety and detail key transformations including reduction, reductive amination, aldol reactions, and additions of organometallic reagents. Each section is grounded in mechanistic principles and supported by field-proven experimental protocols to ensure both theoretical understanding and practical applicability.

Introduction: The Unique Reactivity Profile of an α-Amino Ketone

Aminoketones are a class of organic compounds that feature both an amine and a ketone functional group.[1] 1-(diethylamino)propan-2-one, a tertiary α-amino ketone, is a valuable synthetic intermediate due to the interplay between its two functional groups.[1][2]

Molecular Structure and Electronic Effects

The reactivity of the carbonyl carbon in 1-(diethylamino)propan-2-one is modulated by the adjacent diethylamino group. The nitrogen atom's lone pair of electrons can exert an electron-donating inductive effect, which slightly reduces the electrophilicity of the carbonyl carbon compared to a simple ketone like acetone.[3] Furthermore, the nitrogen can act as a Lewis base, potentially coordinating with catalysts or reagents, thereby influencing reaction pathways. Sterically, the bulky diethylamino group can hinder the approach of nucleophiles to the carbonyl carbon.[3] These combined effects necessitate careful consideration when designing synthetic transformations.

Synthesis via the Mannich Reaction

1-(diethylamino)propan-2-one is frequently synthesized via the Mannich reaction, a three-component condensation involving an enolizable ketone (acetone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (diethylamine).[4][5] This reaction proceeds through the formation of an electrophilic iminium ion, which is then attacked by the enol form of the ketone.[4] The Mannich reaction is a cornerstone of organic synthesis for producing β-amino carbonyl compounds.[4][5]

Caption: Mechanism of the Mannich Reaction.

Experimental Protocol: Synthesis of 1-(diethylamino)-3-butanone (A Mannich Base Analog)

This protocol is adapted from a procedure for a similar Mannich base and illustrates the general methodology.[6]

-

Combine diethylamine hydrochloride (1.60 moles), paraformaldehyde (2.26 moles), acetone (8.2 moles), methanol (80 mL), and concentrated hydrochloric acid (0.2 mL) in a 3-L round-bottomed flask fitted with a reflux condenser.[6]

-

Heat the mixture to a moderate reflux for 12 hours.[6]

-

Cool the resulting light-yellow solution and add a cold solution of sodium hydroxide (65 g in 300 mL of water).[6]

-

Extract the mixture with three 200-mL portions of ether.[6]

-

Combine the ether extracts, wash with two 150-mL portions of saturated sodium chloride solution, and re-extract the washes with two 150-mL portions of ether.[6]

-

Dry the combined ether solutions over anhydrous sodium sulfate overnight, filter, and distill under reduced pressure to yield the product.[6]

Reduction of the Carbonyl Group: Synthesis of Vicinal Amino Alcohols

The reduction of the keto group in 1-(diethylamino)propan-2-one to a secondary alcohol yields 1-(diethylamino)propan-2-ol, a valuable vicinal amino alcohol.[7] These structures are important building blocks in pharmaceutical synthesis.

Hydride Reduction using Sodium Borohydride

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently converts ketones to secondary alcohols.[8][9][10] The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon.[11] A subsequent workup with a protic solvent protonates the resulting alkoxide to furnish the alcohol.[12] Due to its mildness, NaBH₄ is compatible with many other functional groups and is a workhorse reagent in organic synthesis.[8][10]

Caption: General mechanism for NaBH₄ reduction of a ketone.

Experimental Protocol: General Procedure for NaBH₄ Reduction of a Ketone

This generalized protocol is based on standard laboratory procedures for ketone reduction.[9]

-

Dissolve the ketone (1.0 eq) in a suitable protic solvent, such as methanol (MeOH) or ethanol (EtOH), in a round-bottom flask.[9]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1 M HCl) to destroy excess NaBH₄.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol product, which can be purified by chromatography or distillation.

Catalytic Asymmetric Hydrogenation

For the synthesis of enantiomerically pure vicinal amino alcohols, catalytic asymmetric hydrogenation (AH) is a powerful strategy.[13][14] This method employs a chiral transition-metal catalyst (often based on ruthenium, rhodium, or cobalt) to deliver hydrogen across the C=O double bond with high stereoselectivity.[13][15] The α-amino group can play a crucial role by coordinating to the metal center, assisting in the catalytic cycle and enhancing enantioselectivity.[13][15] This "assisted coordination" strategy can lead to high yields and excellent enantiomeric excess (ee).[13]

| Catalyst System | Substrate | S/C Ratio | Yield (%) | ee (%) | Reference |

| Co-catalyst | α-Primary Amino Ketones | up to 1000 | High | up to 99 | [13] |

| (Sc,Rp)-DuanPhos/Rh | α-Iminoketones | 100 | 95 | 99.9 | [16] |

| Ir-catalyst | α-Secondary Amino Ketones | 1000 | - | High | [17] |

Table 1: Examples of Asymmetric Hydrogenation of Amino Ketones.

Carbon-Nitrogen Bond Formation: Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds, converting a carbonyl group into an amine via an intermediate imine.[18][19] For 1-(diethylamino)propan-2-one, this reaction would typically involve a primary or secondary amine to produce a 1,2-diamine derivative. The process first involves the condensation of the ketone with an amine to form an imine (or iminium ion), which is then reduced in situ to the target amine.[19][20]

Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they selectively reduce the iminium ion intermediate in the presence of the starting ketone.[20][21]

Caption: Workflow for a one-pot reductive amination reaction.

Experimental Protocol: General Procedure for Reductive Amination

This protocol is a generalized representation of reductive amination using NaBH(OAc)₃.[21]

-

To a solution of the ketone (1.0 eq) and amine (1.0-1.2 eq) in a suitable aprotic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add acetic acid (1.1 eq) if required as a catalyst.[21]

-

Stir the mixture at room temperature for 20-60 minutes to facilitate imine formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in one portion.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Stir for 10-15 minutes, then separate the layers.

-

Extract the aqueous layer with the reaction solvent or another suitable solvent (e.g., CH₂Cl₂).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Carbon-Carbon Bond Formation at the α-Position: The Aldol Reaction

The protons on the methyl group (α to the carbonyl) of 1-(diethylamino)propan-2-one are acidic and can be removed by a base to form an enolate. This enolate is a potent carbon nucleophile that can attack electrophiles, most classically the carbonyl group of another aldehyde or ketone in an Aldol reaction.[22][23] This reaction forms a new carbon-carbon bond and results in a β-hydroxy ketone.[24] Subsequent heating can lead to dehydration (condensation) to form an α,β-unsaturated ketone.[23]

The presence of two different carbonyl partners (a "crossed" aldol reaction) can lead to a mixture of products unless specific strategies are employed, such as using a non-enolizable aldehyde (e.g., benzaldehyde) as the electrophile or using a pre-formed lithium enolate under kinetic control conditions.[25]

Addition of Organometallic Reagents: Grignard Reactions

Grignard reagents (R-MgX) are strong carbon nucleophiles and strong bases.[26] They readily add to the electrophilic carbon of ketones to form tertiary alcohols after an acidic workup.[26][27] The reaction of 1-(diethylamino)propan-2-one with a Grignard reagent, such as methylmagnesium bromide, would yield 2-(diethylaminomethyl)propan-2-ol.

A key consideration is the basicity of the Grignard reagent. It can potentially deprotonate the α-carbon, leading to enolization as a competing side reaction. However, nucleophilic addition to the carbonyl is typically the major pathway for ketones.[26]

Caption: General mechanism for the addition of a Grignard reagent to a ketone.

Conclusion

The keto group in 1-(diethylamino)propan-2-one exhibits a rich and synthetically useful reactivity profile. While it undergoes the canonical reactions of aliphatic ketones—such as reduction, aldol additions, and Grignard reactions—the outcomes and pathways are subtly influenced by the proximate diethylamino group. This group can act as a directing group in asymmetric catalysis, modulate electronic properties, and introduce steric considerations. A thorough understanding of these interactions is paramount for leveraging this versatile α-amino ketone as a building block in the development of complex molecules, particularly within the pharmaceutical and fine chemical industries.

References

- Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.

- Common Organic Chemistry. Sodium Borohydride.

- Gao, K., et al. (2023). Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. JACS Au, 3(11), 3126–3134.

- University of Toronto. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.

- Clark, J. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide.

- Gao, K., et al. (2023). Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. ACS Publications.

- eCampusOntario. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls.

- Gao, K., et al. (2023). Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. ACS Publications.

- Zhang, Z., et al. (2021). Double Asymmetric Hydrogenation of α-Iminoketones: Facile Synthesis of Enantiopure Vicinal Amino Alcohols. ACS Catalysis, 11(20), 12654–12660.

- ResearchGate. (n.d.). Asymmetric hydrogenation of α‐secondary‐amino ketones.

- Wikipedia. (n.d.). Aminoaldehydes and aminoketones.

- PrepChem.com. (n.d.). Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride.

- NROChemistry. (n.d.). Mannich Reaction.